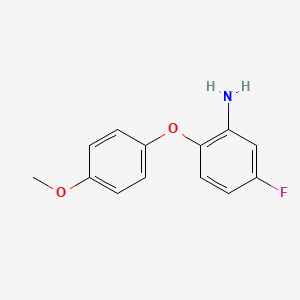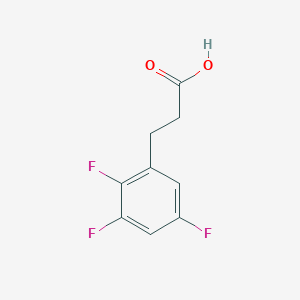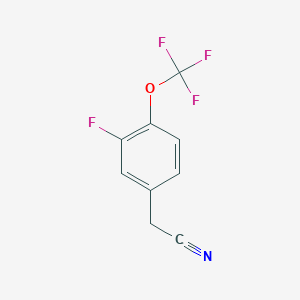
5-Fluoro-2-(4-methoxyphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12FNO2. It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxyphenoxy group at the 2-position of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 5-fluoro-2-nitroaniline with 4-methoxyphenol in the presence of a base, such as potassium carbonate, under reflux conditions. The nitro group is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(4-methoxyphenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The nitro precursor of this compound can be reduced to form the amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: The primary amine.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(4-methoxyphenoxy)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Fluorinated anilines are known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as increased resistance to solvents and chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenoxy)aniline in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibitory effects. The methoxyphenoxy group may also contribute to the compound’s overall pharmacokinetic profile by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
- 2-Fluoro-4-methylaniline
- 5-Fluoro-2-nitroaniline
- 4-Methoxyphenol
Comparison: Compared to 2-Fluoro-4-methylaniline, 5-Fluoro-2-(4-methoxyphenoxy)aniline has an additional methoxyphenoxy group, which can significantly alter its chemical reactivity and biological activity. The presence of the fluorine atom in both compounds enhances their stability and lipophilicity. the unique combination of the fluorine and methoxyphenoxy groups in this compound provides it with distinct properties that can be advantageous in specific applications .
Properties
IUPAC Name |
5-fluoro-2-(4-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPMKVHUHKRCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














